Amino-benzo[1,3]dioxol-4-YL-acetic acid
Description
Contextualization of the Benzochemicalbook.comfrontiersin.orgdioxole Scaffold in Chemical Synthesis and Biology
The benzo chemicalbook.comfrontiersin.orgdioxole moiety, also known as 1,2-methylenedioxybenzene, is a heterocyclic organic compound with the formula C₇H₆O₂. wikipedia.org It consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com This structural unit is not merely a synthetic curiosity; it is a prevalent scaffold found in numerous natural products, such as sesamol and piperine, and serves as a crucial building block in synthetic organic chemistry. ias.ac.in
In the realm of chemical synthesis , the benzo chemicalbook.comfrontiersin.orgdioxole scaffold is a versatile precursor and intermediate. chemicalbook.com Its structure, characterized by a high degree of aromaticity and an electron-rich dioxole ring, imparts unique chemical properties that facilitate a variety of substitution reactions. chemicalbook.com Chemists utilize this scaffold to construct more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com For instance, it has been incorporated into the synthesis of novel organoselenium compounds and has been modified in complex natural products like noscapine to develop analogues with enhanced antiproliferative activity. ias.ac.innih.gov The synthesis of the scaffold itself can be achieved through methods such as the condensation of catechol with various reagents. chemicalbook.comwikipedia.org
From a biological perspective , compounds containing the methylenedioxyphenyl group are often bioactive. wikipedia.org This scaffold is integral to a wide array of compounds that exhibit significant pharmacological and biological activities. ias.ac.in Research has demonstrated its presence in molecules with anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. najah.edu Furthermore, derivatives of 1,3-benzodioxole (B145889) have been developed as potent auxin receptor agonists that promote root growth in plants, highlighting the scaffold's utility in agricultural science. frontiersin.orgnih.govresearchgate.net Historically, it was also noted that methylenedioxyphenyl derivatives could act as insecticide synergists. chemicalbook.com
Significance of Amino-benzochemicalbook.comfrontiersin.orgdioxol-4-YL-acetic Acid as a Chemical Entity and Research Subject
Amino-benzo chemicalbook.comfrontiersin.orgdioxol-4-YL-acetic acid is a specific derivative of the benzodioxole scaffold, distinguished by the presence of both an amino (-NH₂) and an acetic acid (-CH₂COOH) functional group. This combination classifies it as an amino acid derivative, a class of compounds of fundamental importance in biochemistry and medicinal chemistry. lookchem.cn The presence of these functional groups provides reactive sites for further chemical modifications, making it a valuable building block in organic synthesis for creating more elaborate molecules. lookchem.cn
While extensive research on the 4-YL isomer is not widely documented in the provided literature, its structural relative, Amino-benzo chemicalbook.comfrontiersin.orgdioxol-5-YL-acetic acid, is noted for its role in creating novel drugs and medicinal compounds. lookchem.cn By extension, Amino-benzo chemicalbook.comfrontiersin.orgdioxol-4-YL-acetic acid is significant as a research subject due to its potential for similar applications. Its structure holds promise for the synthesis of new chemical entities with potential biological activity, stemming from the proven bioactivity of the parent benzodioxole ring system.
Below are the key chemical properties of Amino-benzo chemicalbook.comfrontiersin.orgdioxol-4-YL-acetic acid.
| Property | Value |
| Chemical Name | Amino-benzo chemicalbook.comfrontiersin.orgdioxol-4-YL-acetic acid |
| CAS Number | 62801-75-6 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
Table 1: Chemical Identification of Amino-benzo chemicalbook.comfrontiersin.orgdioxol-4-YL-acetic Acid. sinfoochem.com
Historical Overview of Research on Amino-benzochemicalbook.comfrontiersin.orgdioxol-4-YL-acetic Acid
Based on a review of the available literature, a detailed historical timeline of research focused specifically on Amino-benzo chemicalbook.comfrontiersin.orgdioxol-4-YL-acetic acid is not prominently documented. The synthesis of related structures, such as amino-acyl derivatives from a 1,3-benzodioxole unit present in safrole, has been described, indicating a broader academic interest in this class of compounds. researchgate.net However, dedicated studies chronicling the discovery, synthesis, and evolving applications of the specific 4-YL-acetic acid isomer are not readily apparent in the surveyed scientific reports. Research on the benzo chemicalbook.comfrontiersin.orgdioxole scaffold is more general, with interest growing from the observation of its biological activity in natural products and its utility in synthetic chemistry. chemicalbook.comias.ac.in
Structure
2D Structure
3D Structure
Properties
CAS No. |
62801-75-6 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-amino-2-(1,3-benzodioxol-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c10-7(9(11)12)5-2-1-3-6-8(5)14-4-13-6/h1-3,7H,4,10H2,(H,11,12) |
InChI Key |
QSWQFCBVUXTILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Amino Benzo 1 2 Dioxol 4 Yl Acetic Acid
Retrosynthetic Analysis of Amino-benzochemicalbook.comnih.govdioxol-4-YL-acetic Acid
A retrosynthetic analysis of the target molecule, Amino-benzo chemicalbook.comnih.govdioxol-4-YL-acetic acid, suggests several logical disconnections to identify potential starting materials. The primary bonds for disconnection are the C-N bond of the amino group, the C-C bond connecting the acetic acid side chain to the benzodioxole core, and the ether bonds of the dioxole ring.
One logical pathway involves the late-stage introduction of the amino group. This would mean that a key intermediate is benzo chemicalbook.comnih.govdioxol-4-yl-acetic acid. This intermediate could be synthesized from a suitable benzodioxole precursor. Another approach would be to construct the benzodioxole ring onto a benzene (B151609) ring that already contains the necessary side chains in a protected form. A third strategy would involve the simultaneous or sequential introduction of the amino and acetic acid functionalities onto the benzodioxole scaffold.
Classical Synthetic Routes to Amino-benzochemicalbook.comnih.govdioxol-4-YL-acetic Acid
Classical synthetic routes typically involve multi-step sequences that have been well-established in organic chemistry for the formation of similar molecular structures.
Synthesis via Benzochemicalbook.comnih.govdioxole Ring Formation
The formation of the benzo chemicalbook.comnih.govdioxole ring is a foundational step in many synthetic strategies for this class of compounds. A common method involves the reaction of a catechol (1,2-dihydroxybenzene) with a methylene (B1212753) source. chemicalbook.com For instance, the condensation of catechol with dihalomethanes or similar reagents in the presence of a base can yield the benzodioxole ring. google.com The reaction conditions, such as the choice of solvent and base, are critical for achieving high yields. google.com
A three-step process for the synthesis of related 5-(α-hydroxyalkyl)benzo chemicalbook.comnih.govdioxols involves the reaction of pyrocatechin with a dihalo- or di-alkoxyalkane to form the benzodioxole derivative. google.com
Table 1: Reagents for Benzo chemicalbook.comnih.govdioxole Ring Formation
| Starting Material | Reagent | Catalyst/Base | Product |
|---|---|---|---|
| Catechol | Dihalomethane | Mineral base (e.g., K2CO3) | Benzo chemicalbook.comnih.govdioxole |
Synthesis via Acetic Acid Side Chain Elaboration
Once the benzodioxole core is in place, the acetic acid side chain can be introduced. A common method for this is the Friedel-Crafts acylation, where the benzodioxole is reacted with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst to introduce a keto group, which can then be reduced to the corresponding acetic acid derivative.
Another approach involves the hydrolysis of a corresponding ester. For example, benzodioxole aryl acetate (B1210297) derivatives can be hydrolyzed using a base like sodium hydroxide (B78521) to yield the desired acetic acid derivatives. nih.gov The synthesis of methyl 3,4-(methylenedioxy)phenylacetate has been achieved through an esterification reaction of 3,4-(methylenedioxy)phenylacetic acid with methanol (B129727) and oxalyl chloride. nih.gov
Introduction of the Amino Group
The introduction of the amino group onto the benzodioxole ring is a crucial step. A common method is the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. However, this can sometimes lead to issues with regioselectivity and the harsh conditions required for nitration.
Alternative methods for amination include direct amination techniques. The N-amination of heterocyclic compounds has been achieved using O-benzoylhydroxylamine derivatives, which can be a superior alternative to other N-amination methods. nih.gov The synthesis of α-thio aromatic acids from aromatic amino acids has been demonstrated through a two-step procedure involving diazotization and α-lactone mediated bromination, followed by thiol substitution. nih.gov
Novel and Green Chemistry Approaches to Amino-benzochemicalbook.comnih.govdioxol-4-YL-acetic Acid Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. bohrium.commdpi.com These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. bohrium.comresearchgate.netadelphi.edu
Catalytic Methods for its Preparation
Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and the ability to recycle the catalyst. bohrium.com For the synthesis of benzodioxole derivatives, various catalytic systems have been explored.
For instance, the acylation of benzodioxole can be catalyzed by compounds such as perchloric acid. google.com The synthesis of benzothiazoles, a related heterocyclic system, has been achieved using various catalysts like DMSO, H2O2/HCl, and polystyrene polymer catalysts grafted with iodine acetate. bohrium.com Copper-catalyzed synthesis of amino-substituted thiazolopyrimidine ribonucleosides has also been reported. bohrium.com Furthermore, rhodium-based catalysts have been used for the direct amination of diazo esters to synthesize chiral amino acids. georgiasouthern.edu
Table 2: Catalysts in the Synthesis of Benzodioxole Derivatives and Related Heterocycles
| Reaction Type | Catalyst | Advantages |
|---|---|---|
| Acylation | Perchloric acid | High selectivity |
| Condensation | Polystyrene-grafted iodine acetate | Recyclable catalyst, high yield |
| Amination | Rhodium(II) octanoate | Effective for amine insertion |
Flow Chemistry and Continuous Synthesis Methodologies
The application of flow chemistry and continuous synthesis to the production of Amino-benzo mdpi.comechemi.comdioxol-4-YL-acetic acid and related heterocyclic compounds represents a significant advancement over traditional batch processing. These methodologies offer enhanced control over reaction parameters, improved safety profiles, and potential for higher throughput and purity.
Microwave-assisted continuous-flow organic synthesis (MACOS) has been effectively used for the multi-gram scale generation of core sultam scaffolds, including benzofused sultams. nih.gov This technology facilitates rapid and efficient synthesis, as demonstrated in the generation of benzofused sultams through an intramolecular SNAr cyclization on a multigram scale. nih.gov Such techniques could potentially be adapted for the continuous production of intermediates required for Amino-benzo mdpi.comechemi.comdioxol-4-YL-acetic acid.
Sustainable and Environmentally Benign Syntheses
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. For compounds related to Amino-benzo mdpi.comechemi.comdioxol-4-YL-acetic acid, research has focused on minimizing waste, using less hazardous reagents, and employing recyclable catalysts.
Key developments in green chemistry for related benzothiazole (B30560) and benzothiazine synthesis include:
Recyclable Catalysts : A recyclable heterogeneous catalyst, Fe₃O₄@SiO₂@APTES-CSA, has been successfully used for the efficient three-component synthesis of 2,3-dihydro-4H-benzo[e] mdpi.comechemi.comthiazin-4-ones. nih.gov This catalyst demonstrates high performance and can be reused multiple times without a significant loss in catalytic activity. nih.gov Similarly, the use of a polystyrene polymer catalyst grafted with iodine acetate has been shown to efficiently promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) compounds. mdpi.com
Green Solvents : The use of polyethylene (B3416737) glycol (PEG-200) as a green solvent has been explored in the synthesis of 2,3-dihydro-4H-benzo[e] mdpi.comechemi.comthiazin-4-ones. nih.gov
Catalyst-Free Reactions : Methodologies that proceed under mild conditions without a catalyst are inherently more environmentally friendly. mdpi.com
Electrochemical Synthesis : An electrochemical dehydrogenative cyclization has been reported for synthesizing benzo[d]isothiazol-3(2H)-ones. This method uses constant-current electrolysis and produces H₂ as the only byproduct, presenting a nonhazardous synthetic route. nih.gov
| Methodology | Key Feature | Example Application | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Recyclable Fe₃O₄@SiO₂@APTES-CSA catalyst | Synthesis of 2,3-dihydro-4H-benzo[e] mdpi.comechemi.comthiazin-4-ones | nih.gov |
| Green Solvents | Use of PEG-200 | Three-component reaction to form benzothiazinones | nih.gov |
| Electrochemical Synthesis | Dehydrogenative cyclization with H₂ as byproduct | Synthesis of benzo[d]isothiazol-3(2H)-ones | nih.gov |
| Polymer-Supported Catalysis | Polystyrene-grafted iodine acetate catalyst | Condensation reaction for benzothiazole synthesis | mdpi.com |
Stereoselective Synthesis of Enantiomeric Forms of Amino-benzomdpi.comechemi.comdioxol-4-YL-acetic Acid
The synthesis of specific enantiomers of Amino-benzo mdpi.comechemi.comdioxol-4-YL-acetic acid is critical, as the biological activity of chiral molecules often resides in a single enantiomeric form. Research into stereoselective methods for producing chiral precursors and analogs containing the benzo[d] mdpi.comechemi.comdioxole moiety has identified several effective strategies.
One prominent method is the biocatalytic asymmetric reduction of prochiral ketones. A study on the bioreduction of 1-(benzo[d] mdpi.comechemi.comdioxol-5-yl)ethanone utilized whole cells of Lactobacillus fermentum P1 as a biocatalyst. nih.gov This process yielded the chiral alcohol, (S)-1-(1,3-benzodioxal-5-yl)ethanol, which is a key precursor for more complex chiral molecules. The reaction achieved an impressive 99% enantiomeric excess (ee) and a 99% conversion rate under optimized conditions. nih.gov
Another powerful technique is the Noyori asymmetric hydrogenation. This has been successfully applied in the unified total synthesis of various benzo[d] mdpi.comechemi.comdioxole-type benzylisoquinoline alkaloids, achieving excellent enantioselectivity (ee values >99%) for the synthesis of aporphines. rsc.org This strategy relies on a Pd-catalyzed arylation to construct the core framework, followed by the highly selective asymmetric hydrogenation to establish the chiral center. rsc.org
Optimization of Synthetic Conditions for Amino-benzomdpi.comechemi.comdioxol-4-YL-acetic Acid Production
Optimizing synthetic conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the production of precursors to Amino-benzo mdpi.comechemi.comdioxol-4-YL-acetic acid, systematic optimization studies have been conducted.
In the biocatalytic asymmetric reduction of 1-(benzo[d] mdpi.comechemi.comdioxol-5-yl)ethanone by Lactobacillus fermentum P1, a D-optimal experimental design was used to fine-tune the reaction conditions. nih.gov This statistical approach identified the optimal parameters for achieving the highest conversion and enantioselectivity. The study demonstrated that precise control over these variables is essential for the success of the biotransformation. nih.gov
| Parameter | Optimized Value | Predicted Result | Actual Result | Reference |
|---|---|---|---|---|
| pH | 6.20 | 95% Conversion Rate (cr), 94% Enantiomeric Excess (ee) | 99% Conversion Rate (cr), 99% Enantiomeric Excess (ee) | nih.gov |
| Temperature | 30 °C | |||
| Incubation Time | 30 h | |||
| Agitation Speed | 193 rpm |
General synthetic optimization also involves the screening of catalysts, solvents, and reaction times. For instance, in the synthesis of polycyclic uracil (B121893) derivatives, the cyclization step was optimized by testing different Brønsted acids and reaction temperatures, with p-TsOH·H₂O in toluene (B28343) at 100 °C proving most effective for many substrates. beilstein-journals.org Similarly, solvent-switching has been shown to be an effective strategy for selectively synthesizing different products from the same starting materials, as demonstrated in the reaction of furan-2,3-diones with o-aminothiophenol. beilstein-journals.org
Chemical Reactivity and Derivatization of Amino Benzo 1 2 Dioxol 4 Yl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for various chemical transformations, enabling the synthesis of esters, amides, and other derivatives through well-established organic reactions.
Esterification and Amidation Reactions
Esterification: The carboxylic acid function of Amino-benzo wikipedia.orgnih.govdioxol-4-yl-acetic acid can be readily converted to its corresponding esters. Standard esterification methods applicable to amino acids are effective. One common approach involves reacting the amino acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst. A specific method utilizes chlorosulphonic acid, which reacts with the alcohol in situ to form an alkyl hydrosulphate (ROSO₃H), a potent esterification agent. acs.org The reaction is typically performed by suspending or dissolving the amino acid in the desired alcohol, followed by the careful addition of chlorosulphonic acid. acs.org
Alternatively, esterification can be achieved under milder conditions using ionic liquids. For instance, reacting the amino acid with an alkyl halide, like benzyl (B1604629) chloride, in an ionic liquid such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, can yield the corresponding benzyl ester with satisfactory results. organic-chemistry.org
Amidation: The formation of amides from the carboxylic acid group is another fundamental transformation. Direct amidation can be accomplished by reacting Amino-benzo wikipedia.orgnih.govdioxol-4-yl-acetic acid with a primary or secondary amine. This reaction is often facilitated by a catalyst to overcome the high activation energy. Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids, including N-protected amino acids, in refluxing toluene (B28343). stackexchange.com This method offers a straightforward pathway to a diverse range of amide derivatives.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Chlorosulphonic Acid | Alkyl Ester | acs.org |
| Esterification | Benzyl Chloride | Ionic Liquid (e.g., [mmim][MsO]) | Benzyl Ester | organic-chemistry.org |
| Amidation | Primary or Secondary Amine | TiF₄, Refluxing Toluene | N-Substituted Amide | stackexchange.com |
Reactions Involving the Amino Group
The primary amino group (-NH₂) is a nucleophilic center that readily participates in a variety of reactions, including acylation, alkylation, and the formation of imines and heterocyclic systems.
Acylation and Alkylation Reactions
Acylation: The amino group of Amino-benzo wikipedia.orgnih.govdioxol-4-yl-acetic acid can be acylated to form amides. This reaction, known as N-acylation, typically occurs under basic or neutral conditions. nih.gov Acylating agents such as acyl chlorides or acid anhydrides react with the amino group to introduce an acyl (R-C=O) substituent. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-acylamino acid derivative. erowid.org This transformation is fundamental in peptide synthesis and for installing protecting groups on the nitrogen atom.
Alkylation: N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved by reacting the amino acid with an alkyl halide. The reaction of 2-aminobenzothiazoles with α-iodo methyl ketones, for example, results in N-alkylation at the amino group. chemistrysteps.com Similarly, the alkylation of 2-(arylimino)-2,3-dihydrobenzo[e] wikipedia.orgnih.gov-thiazin-4-ones occurs regioselectively at the nitrogen position. google.com These examples suggest that the amino group of the target molecule can be selectively alkylated to produce secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Formation of Schiff Bases and Heterocycles
Schiff Bases: As a primary amine, Amino-benzo wikipedia.orgnih.govdioxol-4-yl-acetic acid can react with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines. wikipedia.org This condensation reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the azomethine group. wikipedia.orgwikipedia.org The reaction is often catalyzed by an acid and may require heating. nih.gov The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds and coordination complexes. wikipedia.orggoogle.com
Heterocycles: The bifunctional nature of Amino-benzo wikipedia.orgnih.govdioxol-4-yl-acetic acid, possessing both an amino and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, new rings can be formed. For example, derivatives of 2-aminobenzoic acid are used in the synthesis of benzothiazoles and other fused heterocycles. erowid.org The reaction of 2-aminothiophenols with α,β-unsaturated keto compounds can lead to the formation of benzo-1,4-thiazine derivatives. stackexchange.com While specific examples for Amino-benzo wikipedia.orgnih.govdioxol-4-yl-acetic acid are not detailed, its structure lends itself to similar cyclization strategies, potentially leading to the formation of benzodiazepines, quinazolinones, or other complex polycyclic systems under appropriate conditions. organic-chemistry.orgsciencemadness.org
| Reaction Type | Reactant | Key Intermediate/Product | General Conditions | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Aldehyde or Ketone | Imine (Azomethine) | Acid catalyst, Dehydration | wikipedia.orgwikipedia.orgnih.gov |
| Heterocycle Synthesis | Various (e.g., dicarbonyls, bromoalkanoates) | Benzothiazines, Benzodiazepines, etc. | Cyclocondensation, often with catalyst | stackexchange.comorganic-chemistry.org |
Diazotization and Related Transformations
The aromatic amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻).
Aromatic diazonium salts are highly versatile synthetic intermediates. While stable at low temperatures, they can be readily transformed into a wide array of functional groups through subsequent reactions. For example, the diazotization of 7-aminobenzothiazoles is known to lead to rearrangement products, forming 7-amino-1,2,3-benzothiadiazole derivatives. This indicates that the diazonium salt of Amino-benzo wikipedia.orgnih.govdioxol-4-yl-acetic acid would likely be a reactive intermediate, susceptible to various nucleophilic substitution reactions (e.g., Sandmeyer or Schiemann reactions) to replace the diazonium group with halides, cyano, hydroxyl, or fluoro groups, thereby providing a powerful route for further derivatization of the aromatic ring.
Chemical Reactivity and Derivatization of Amino-benzonih.govijpcbs.comdioxol-4-YL-acetic Acid
The chemical reactivity of Amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid is dictated by the interplay of its three key functional components: the electron-rich benzo nih.govijpcbs.comdioxole ring, the amino group, and the carboxylic acid moiety of the acetic acid side chain. These groups influence the molecule's susceptibility to various transformations and provide avenues for the synthesis of a diverse range of derivatives.
Electrophilic Aromatic Substitution
The benzo nih.govijpcbs.comdioxole ring system is inherently electron-rich due to the presence of the two oxygen atoms of the dioxole ring, which donate electron density to the aromatic system. nih.govwikipedia.org This increased nucleophilicity makes the aromatic ring highly susceptible to electrophilic aromatic substitution reactions. ijpcbs.comjk-sci.comchemistrysteps.com The position of electrophilic attack is directed by the existing substituents on the benzene (B151609) ring: the amino group and the acetic acid side chain.
The amino group is a potent activating group and directs electrophilic substitution to the ortho and para positions relative to itself. Conversely, the acetic acid side chain is a deactivating group and a meta director. In Amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid, the amino group is at the 4-position, and the acetic acid is at the 4-position of the benzodioxole system. The directing effects of these groups will influence the regioselectivity of substitution reactions.
Common electrophilic aromatic substitution reactions applicable to this system include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. For the related compound 1,3-benzodioxole (B145889), nitration with nitric acid in glacial acetic acid yields 5-nitro-1,3-benzodioxole. prepchem.com For Amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid, the position of nitration would be influenced by the combined directing effects of the amino and acetic acid groups. The nitration of aminophenols, which are structurally related, often requires careful control of reaction conditions to avoid oxidation. google.com
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using reagents like bromine or chlorine in the presence of a Lewis acid catalyst or via deaminative halogenation of the primary amine. google.comnih.gov For instance, bromination of 1,3-benzodioxole derivatives can be achieved through multi-step reactions starting from piperonylic acid. researchgate.net
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring. Friedel-Crafts acylation typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. nih.govsigmaaldrich.comrsc.orgorganic-chemistry.org The acylation of 1,3-benzodioxole has been studied in a continuous process using a recyclable heterogeneous catalyst. nih.gov It is important to note that the presence of the amino group can complicate Friedel-Crafts reactions as it can coordinate with the Lewis acid catalyst, deactivating the ring.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from DMF and POCl₃. ijpcbs.comjk-sci.comchemistrysteps.comsciencemadness.orgwikipedia.org This reaction is well-suited for electron-rich systems like benzo nih.govijpcbs.comdioxole.
The following table summarizes potential electrophilic aromatic substitution reactions on the benzo nih.govijpcbs.comdioxole ring of the title compound.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Nitro-amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid |
| Bromination | Br₂, FeBr₃ | Bromo-amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid |
| Acylation | RCOCl, AlCl₃ | Acyl-amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid |
| Vilsmeier-Haack | POCl₃, DMF | Formyl-amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAᵣ) is generally challenging for electron-rich aromatic systems like benzo nih.govijpcbs.comdioxole. This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to activate it towards nucleophilic attack. The Amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid molecule does not possess such strongly deactivating groups; in fact, the amino and methylenedioxy groups are electron-donating. Therefore, direct nucleophilic aromatic substitution on the benzene ring is considered not applicable under standard conditions.
Ring Opening and Rearrangement Reactions
The benzo nih.govijpcbs.comdioxole ring system, while generally stable, can undergo ring-opening reactions under specific and often harsh conditions. The methylenedioxy bridge is susceptible to cleavage by certain reagents. For instance, studies on related compounds have shown that the methylenedioxy bridge can be cleaved. nih.gov This reaction is not a common transformation but represents a potential pathway for structural modification.
Synthesis of Structural Analogues and Derivatives of Amino-benzonih.govijpcbs.comdioxol-4-YL-acetic Acid
The structural framework of Amino-benzo nih.govijpcbs.comdioxol-4-yl-acetic acid offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues and derivatives. These modifications can be broadly categorized into changes in the acetic acid side chain and alterations to the substitution pattern on the benzo nih.govijpcbs.comdioxole ring.
Modification of the Acetic Acid Side Chain
The acetic acid side chain, with its carboxylic acid and α-amino functionalities, is a prime target for derivatization.
Esterification: The carboxylic acid group can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. For example, reaction with methanol in the presence of an acid catalyst would yield methyl 2-amino-2-(1,3-benzodioxol-4-yl)acetate. uni.lu
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form a wide range of amides. This typically involves activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with the desired amine. researchgate.net A study on the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide demonstrates the formation of an amide linkage from a benzodioxole derivative. evitachem.com Similarly, N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide was synthesized via a two-step reaction involving amide bond formation. mdpi.com
N-Alkylation and N-Acylation of the Amino Group: The primary amino group can be alkylated or acylated to produce secondary or tertiary amines and N-acyl derivatives, respectively. Selective N-alkylation of aminophenols has been reported. prepchem.com
The following table provides examples of derivatives that can be synthesized by modifying the acetic acid side chain.
| Derivative Type | Synthetic Method | Example Reagents |
| Ester | Fischer Esterification | Methanol, H₂SO₄ |
| Amide | Acyl chloride/amine coupling | SOCl₂, then R'R''NH |
| N-Alkyl | Reductive Amination | Aldehyde/Ketone, NaBH₃CN |
| N-Acyl | Acylation | Acyl chloride, base |
Substitution Patterns on the Benzonih.govijpcbs.comdioxole Ring
The synthesis of analogues with different substitution patterns on the benzo nih.govijpcbs.comdioxole ring can be achieved through various synthetic strategies.
Synthesis from Substituted Precursors: A common approach is to start the synthesis with an already substituted catechol or a substituted benzene derivative that can be converted to the desired benzodioxole. The synthesis of 1,3-benzodioxole itself typically involves the condensation of catechol with a dihalomethane. wikipedia.org By using a substituted catechol, one can introduce substituents at various positions on the aromatic ring.
Electrophilic Aromatic Substitution on a Precursor: As discussed in section 3.3.1, electrophilic substitution reactions can be performed on a benzodioxole precursor to introduce substituents at specific positions. For example, a study on the synthesis of new 1,3-benzodioxole derivatives utilized a Suzuki-Miyaura coupling reaction on a bromo-substituted benzodioxole to introduce a variety of aryl and heteroaryl groups. sciencemadness.org
Modification of Existing Substituents: Substituents on the ring can be chemically transformed. For example, a nitro group introduced via nitration can be reduced to an amino group.
A notable example of derivatization on the benzodioxole ring is the synthesis of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a selective c-Src/Abl kinase inhibitor. beilstein-journals.org This complex molecule highlights the potential for extensive functionalization of the 4-aminobenzodioxole scaffold.
Conjugation Chemistry for Bioconjugates
The unique structural features of Amino-benzo beilstein-journals.orgmdpi.comdioxol-4-YL-acetic acid, specifically the presence of a primary amino group and a carboxylic acid moiety, render it a versatile building block for the synthesis of bioconjugates. These functional groups provide orthogonal handles for covalent attachment to a wide array of biomolecules, including peptides, proteins, and nucleic acids. The conjugation strategies for this compound are primarily dictated by the selective reactivity of its amino and carboxyl functionalities.
The primary amine on the phenyl ring serves as a nucleophile, which can be targeted for acylation or alkylation reactions. For instance, it can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or isothiocyanates on a biomolecule to form stable amide or thiourea (B124793) bonds, respectively. This approach is a cornerstone of bioconjugation chemistry, widely employed for labeling proteins and other macromolecules. biosyn.com The reactivity of the amino group is pH-dependent; at a neutral pH, the amino group is typically protonated and less reactive. biosyn.com
Conversely, the carboxylic acid group can be activated to form an amide bond with a primary or secondary amine on a biomolecule. Common activating agents include carbodiimides, such as ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with NHS to enhance efficiency and stability of the active intermediate. This strategy is frequently utilized in peptide synthesis and for conjugating small molecules to carrier proteins. researchgate.net
The dual functionality of Amino-benzo beilstein-journals.orgmdpi.comdioxol-4-YL-acetic acid allows for its use as a linker, where one functional group is used to attach to a biomolecule and the other is available for further modification or attachment to a second molecule. This is particularly relevant in the construction of more complex bioconjugates, such as antibody-drug conjugates or targeted imaging agents, where precise control over the linker chemistry is crucial.
While direct research on the bioconjugation of Amino-benzo beilstein-journals.orgmdpi.comdioxol-4-YL-acetic acid is not extensively documented, the chemical principles governing its reactivity are well-established in the field of bioconjugation. The conjugation of similar heterocyclic and aromatic compounds with amino acids and peptides has been reported, providing a framework for potential applications of this molecule. mdpi.comnih.gov For example, the synthesis of conjugates involving benzothiazole (B30560) derivatives with amino acids has been achieved through solid-phase synthesis, highlighting the feasibility of incorporating such heterocyclic systems into peptide structures. nih.gov
The following tables outline potential conjugation strategies for Amino-benzo beilstein-journals.orgmdpi.comdioxol-4-YL-acetic acid based on the reactivity of its functional groups.
Table 1: Conjugation Strategies via the Amino Group
| Reagent Type | Reactive Group on Biomolecule | Linkage Formed | Typical Reaction Conditions |
| Activated Ester (e.g., NHS-ester) | Amine (e.g., Lysine side chain) | Amide | Aqueous buffer, pH 7.2-8.5 |
| Isothiocyanate | Amine (e.g., Lysine side chain) | Thiourea | Aqueous buffer, pH 8.0-9.0 |
| Aldehyde/Ketone | Amine (e.g., N-terminus) | Schiff Base (reducible to secondary amine) | pH 6.0-7.0, followed by reducing agent (e.g., NaCNBH₃) |
Table 2: Conjugation Strategies via the Carboxylic Acid Group
| Activating Agent | Reactive Group on Biomolecule | Linkage Formed | Typical Reaction Conditions |
| Carbodiimide (e.g., EDC, DCC) | Amine (e.g., Lysine side chain, N-terminus) | Amide | Anhydrous organic solvent or aqueous buffer, pH 4.5-7.5 |
| Carbodiimide + NHS/Sulfo-NHS | Amine (e.g., Lysine side chain, N-terminus) | Amide | Two-step or one-pot reaction, aqueous buffer, pH 7.2-8.0 |
| Thionyl chloride | Amine | Amide | Anhydrous aprotic solvent |
These generalized schemes provide a roadmap for the potential utilization of Amino-benzo beilstein-journals.orgmdpi.comdioxol-4-YL-acetic acid in the construction of novel bioconjugates for various applications in research and biotechnology. The specific conditions for any given conjugation reaction would require empirical optimization to achieve the desired efficiency and product purity.
Advanced Analytical Methodologies for the Study of Amino Benzo 1 2 Dioxol 4 Yl Acetic Acid
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid side chain, the protons of the dioxole group (-O-CH₂-O-), and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. The coupling patterns (splitting) between adjacent protons would reveal their connectivity. For instance, the aromatic protons would likely exhibit a complex splitting pattern due to their coupling with each other.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The chemical shifts of the aromatic carbons would be influenced by the positions of the amino and acetic acid groups. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically 170-180 ppm).
Expected ¹H and ¹³C NMR Data: While specific experimental data for Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid is not readily available in the literature, expected chemical shifts can be predicted based on data from structurally similar compounds like 1,3-benzodioxole (B145889) and substituted aminophenylacetic acids. rsc.orgchemicalbook.comresearchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 | The exact shifts and coupling patterns will depend on the substitution pattern. |
| -CH₂-COOH | 3.5 - 4.0 | 40 - 50 | Methylene protons adjacent to an aromatic ring and a carbonyl group. |
| -O-CH₂-O- | 5.9 - 6.1 | 100 - 102 | Characteristic singlet for the dioxole protons. |
| -NH₂ | 3.0 - 5.0 | - | Broad singlet, chemical shift can vary with solvent and concentration. |
| -COOH | 10.0 - 12.0 | 170 - 180 | Broad singlet for the carboxylic acid proton. |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Advanced Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and, consequently, its elemental composition with high accuracy.
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include:
Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) or CO₂ (44 Da) would be expected.
Fragmentation of the benzodioxole ring: The benzodioxole moiety can undergo characteristic fragmentation, including the loss of formaldehyde (B43269) (CH₂O, 30 Da). nih.gov
Cleavage of the acetic acid side chain: The bond between the aromatic ring and the methylene group of the acetic acid side chain could cleave.
Predicted Mass Spectrometry Fragmentation Data:
Interactive Table: Predicted Key Mass Fragments for Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid
| m/z Value (Predicted) | Proposed Fragment | Notes |
| 195 | [M]⁺ | Molecular Ion |
| 150 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 135 | [M - CH₂COOH]⁺ | Cleavage of the entire acetic acid side chain. |
| 120 | [Fragment - CH₂O]⁺ | Subsequent fragmentation of the benzodioxole ring. |
Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural information. raco.catresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
For Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid, the following characteristic vibrational bands would be expected:
N-H stretching: The amino group (-NH₂) would show one or two bands in the region of 3300-3500 cm⁻¹.
O-H stretching: The carboxylic acid (-COOH) would exhibit a broad O-H stretching band from 2500-3300 cm⁻¹.
C=O stretching: A strong absorption due to the carbonyl group (C=O) of the carboxylic acid would be observed around 1700-1760 cm⁻¹.
C-O stretching: The C-O bonds of the dioxole ring and the carboxylic acid would have characteristic stretches in the 1000-1300 cm⁻¹ region. esisresearch.org
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.
O-CH₂-O bending: The dioxole group would also have characteristic bending vibrations. rsc.org
Predicted IR and Raman Active Vibrational Frequencies:
Interactive Table: Predicted IR and Raman Frequencies for Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| -NH₂ | N-H Stretch | 3300 - 3500 | IR, Raman |
| -COOH | O-H Stretch | 2500 - 3300 (broad) | IR |
| -COOH | C=O Stretch | 1700 - 1760 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
| Dioxole Ring | C-O-C Stretch | 1000 - 1300 | IR, Raman |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The benzodioxole ring system in Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid constitutes a chromophore that absorbs UV light. The presence of the amino and carboxylic acid groups as auxochromes will influence the wavelength of maximum absorption (λmax). tandfonline.comyoutube.comlibretexts.org
The π → π* transitions of the aromatic ring are expected to be the most prominent absorptions. The position of λmax is dependent on the extent of conjugation and the electronic effects of the substituents. youtube.comyoutube.com It is anticipated that the λmax for Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid would be in the range of 280-320 nm. The exact value would be sensitive to the pH of the solution due to the potential protonation of the amino group and deprotonation of the carboxylic acid.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid, a reversed-phase HPLC method would be most suitable.
Method Development Considerations:
Column: A C18 or C8 stationary phase would be appropriate for retaining the moderately polar analyte.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the buffer would be a critical parameter to control the retention and peak shape, given the presence of both acidic and basic functional groups. nih.govnih.gov
Detection: A UV detector set at the λmax of the compound (determined by UV-Visible spectroscopy) would provide sensitive and selective detection.
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the target compound while separating it from any impurities with different polarities. rsc.org
The purity of a sample of Amino-benzo tandfonline.comavantorsciences.comdioxol-4-YL-acetic acid would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. avantorsciences.comavantorsciences.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, amino acids, including Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid, are inherently polar and non-volatile due to the presence of both an amino (-NH2) and a carboxylic acid (-COOH) functional group. This polarity makes them unsuitable for direct GC analysis as they tend to decompose in the high-temperature environment of the GC injection port. researchgate.net To overcome this limitation, a crucial sample preparation step known as derivatization is required. sigmaaldrich.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govresearchgate.net This process involves replacing the active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com For Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid, both the amino and carboxylic acid groups would be targeted for derivatization. The most common derivatization strategies for amino acids fall into three main categories: silylation, acylation, and alkylation. gcms.czresearchgate.net
Silylation is a widely used technique that introduces a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, into the molecule. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed. sigmaaldrich.comyoutube.com An alternative is the use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are notably more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com
Acylation involves the introduction of an acyl group. This is often performed as a two-step process, where the carboxylic acid group is first esterified (an alkylation reaction), followed by acylation of the amino group. nih.gov For instance, the sample can be heated with an alcohol in an acidic medium to form methyl or ethyl esters, followed by reaction with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This two-step approach ensures that all active functional groups are appropriately modified for GC-MS analysis.
Once derivatized, the volatile Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid derivative is injected into the GC-MS system. Separation occurs on a capillary column, often a non-polar or semi-polar column like a 5% phenyl methylpolysiloxane phase. researchgate.net The separated derivatives then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, which acts as a chemical fingerprint for the molecule. For TBDMS derivatives, characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups are often observed, aiding in structural confirmation. sigmaaldrich.com
Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Derivative Formed | Key Characteristics | References |
|---|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Highly volatile by-products; common for silylation. youtube.com | youtube.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Powerful silylating agent, often used with a catalyst like TMCS. gcms.cz | gcms.czsigmaaldrich.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com | sigmaaldrich.com |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Used for acylation, often after an initial esterification step. Enhances electron capture detection. nih.gov | nih.gov |
| Methyl Chloroformate | MCF | Methoxycarbonyl | Used in alkylation reactions; offers good reproducibility and derivative stability. nih.gov | nih.gov |
Chiral Chromatography for Enantiomeric Purity (if relevant)
The structure of Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid contains a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical. Chiral chromatography is the most effective method for this purpose.
Direct analysis of enantiomers is possible using a chiral stationary phase (CSP). sigmaaldrich.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for separating underivatized enantiomers. sigmaaldrich.com This direct approach is advantageous as it avoids the need for derivatization, which can introduce potential impurities and the risk of racemization (the conversion of one enantiomer into the other). sigmaaldrich.comnih.gov
Alternatively, an indirect method can be employed. This involves reacting the racemic amino acid with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. nih.gov After separation, the relative peak areas of the diastereomers correspond to the enantiomeric composition of the original sample.
The choice of chiral separation method depends on the specific requirements of the analysis. Direct chiral HPLC is often preferred for its simplicity, but the development of a suitable method can be challenging. sigmaaldrich.com The indirect method, while involving an additional reaction step, can sometimes provide more robust and easily optimized separations using conventional HPLC equipment. nih.gov For arylacetic acids, successful enantiomeric separations have been achieved using various chiral columns and mobile phase compositions. researchgate.net
Table 2: Methodologies for Chiral Resolution of Arylacetic Acids
| Methodology | Principle | Advantages | Considerations | References |
|---|---|---|---|---|
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | No derivatization required, reducing sample preparation time and potential for racemization. | Requires specialized and often expensive chiral columns; method development can be complex. | sigmaaldrich.com |
| Indirect Chiral HPLC (Diastereomer Formation) | Reaction of the racemic analyte with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. | Uses standard, less expensive achiral columns; separation of diastereomers can be more straightforward. | Requires an additional reaction step; the chiral derivatizing agent must be enantiomerically pure; risk of kinetic resolution or racemization during derivatization. | nih.gov |
| Chiral Mobile Phase Additives | A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the analyte enantiomers in the column. | Allows the use of standard achiral columns. | Can be less efficient than CSPs; consumes larger quantities of the (often expensive) chiral selector. | google.com |
X-Ray Crystallography for Solid-State Structure Determination of Amino-benzonih.govgcms.czdioxol-4-YL-acetic Acid and its Derivativesmdpi.comresearchgate.net
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information on the molecular structure of Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid and its derivatives, including bond lengths, bond angles, and torsional angles. mdpi.com Such data are fundamental for confirming the compound's constitution and understanding its conformational preferences in the solid state.
For a successful analysis, the compound must first be grown as a single, high-quality crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted spots is directly related to the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. pan.pl From this map, the positions of individual atoms can be determined with high precision.
In the context of Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid, X-ray crystallography would unambiguously confirm the connectivity of the amino group and the acetic acid moiety to the benzodioxole ring. It would also reveal the conformation of the five-membered dioxole ring, which can adopt conformations such as an envelope or be nearly planar. researchgate.netresearchgate.net Furthermore, the analysis reveals how the molecules pack together in the crystal, detailing intermolecular interactions like hydrogen bonds (e.g., between the carboxylic acid and amino groups of neighboring molecules) and π–π stacking interactions between the aromatic rings. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the solid material. For derivatives, crystallography can elucidate the precise location and orientation of any additional functional groups. researchgate.net
Table 3: Example Crystallographic Data for a Benzodioxole Derivative
| Parameter | Description | Example Value/Information | References |
|---|---|---|---|
| Crystal System | The symmetry system to which the crystal lattice belongs. | Monoclinic | researchgate.net |
| Space Group | Describes the symmetry of the unit cell. | P21/c | researchgate.net |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 15.31 Å, b = 14.37 Å, c = 8.65 Å, β = 97.43° | researchgate.net |
| Dihedral Angles | The angle between planes defined by sets of atoms, revealing the molecule's 3D shape. | Angle between benzene (B151609) and benzodioxole rings: 25.12° | researchgate.net |
| Hydrogen Bonding | Identifies specific hydrogen bond donors and acceptors and their geometry, defining intermolecular packing. | Molecules linked into chains via C—H⋯O interactions. | researchgate.net |
Hyphenated Techniques for Complex Mixture Analysis Involving Amino-benzonih.govgcms.czdioxol-4-YL-acetic Acidnih.govcapes.gov.br
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of target compounds in complex matrices such as biological fluids, environmental samples, or reaction mixtures. For Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly well-suited and powerful hyphenated technique. nih.govnih.gov
LC-MS/MS combines the high separation power of liquid chromatography (LC) with the sensitivity and specificity of tandem mass spectrometry (MS/MS). The LC system, typically utilizing a reversed-phase column (e.g., C18), separates the components of the mixture. nih.gov Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid, being polar, can be effectively separated using an aqueous-organic mobile phase. Unlike GC, LC can often analyze polar compounds without prior derivatization, simplifying sample preparation. nih.gov
After separation by LC, the analyte enters the mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates gas-phase ions of the molecule. In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (typically the molecular ion, [M+H]+ or [M-H]-) corresponding to the analyte is selected. This precursor ion is then fragmented, and a specific product ion is monitored for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of the target compound even at very low concentrations and in the presence of many other interfering substances from the matrix. waters.comwaters.com
This high degree of specificity significantly reduces matrix effects compared to other methods and allows for robust analysis in complex samples like urine or plasma. nih.govwaters.com The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters (precursor/product ion pairs, collision energy) to achieve the best possible sensitivity and accuracy for Amino-benzo nih.govgcms.czdioxol-4-YL-acetic acid. capes.gov.br
Table 4: Comparison of Hyphenated Techniques for Analysis of Amino-benzo nih.govgcms.czdioxol-4-YL-acetic Acid
| Technique | Separation Principle | Detection Principle | Suitability for the Analyte | References |
|---|---|---|---|---|
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. | Mass analysis of fragments after electron ionization. | Requires derivatization to increase volatility. Provides excellent separation efficiency and structural information from fragmentation patterns. | researchgate.netnih.gov |
| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions (SRM/MRM). | Ideal for analyzing the polar, non-volatile compound in complex matrices, often without derivatization. Offers high sensitivity and specificity. | nih.govnih.gov |
| HPLC-DAD | Partitioning between a liquid mobile phase and a solid stationary phase. | Measures absorbance of UV-Vis light over a range of wavelengths. | Less sensitive and specific than MS, but useful for quantification at higher concentrations. The benzodioxole ring provides a strong chromophore for UV detection. | nih.gov |
Theoretical and Computational Chemistry Studies on Amino Benzo 1 2 Dioxol 4 Yl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties from first principles. For a molecule like Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Quantum-chemical studies on various amino acids have successfully used these principles to evaluate properties like ionization energy and electron affinity. researchgate.net For Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed to determine these orbital energies. researchgate.net
Illustrative Data Table: Calculated Molecular Orbital Energies
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular orbital analysis.
Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, such as its Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, electronic transitions, and nuclear shielding tensors, researchers can generate theoretical spectra that aid in the identification and characterization of the compound.
For instance, time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption maxima (λmax). ijper.org Similarly, calculations of vibrational modes can be compared with experimental IR spectra to confirm the presence of specific functional groups. ijper.org Such predictions are invaluable for interpreting experimental data and confirming the molecular structure.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Illustrative Value |
|---|---|---|
| UV-Vis (in Methanol) | λmax | 285 nm |
| IR | C=O Stretch (Carboxylic Acid) | 1710 cm⁻¹ |
| IR | N-H Stretch (Amine) | 3400 cm⁻¹ |
| ¹H NMR | Chemical Shift (α-proton) | δ 4.5 ppm |
Note: This data is hypothetical and provided for illustrative purposes.
Understanding how a molecule participates in a chemical reaction is a primary goal of computational chemistry. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate.
For Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid, this could involve modeling its synthesis or its metabolic pathways. For example, in the synthesis of related benzothiazole (B30560) and benzo echemi.comnih.govoxazin-3(4H)-one derivatives, transition state modeling was used to understand the reaction mechanism and identify the rate-determining step. nih.gov The energy barrier calculated for the transition state provides a theoretical prediction of the reaction rate.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis and molecular dynamics simulations provide a window into this dynamic behavior, which is crucial for understanding a molecule's function, particularly its interactions with biological systems.
Conformational analysis involves mapping the potential energy of a molecule as a function of its rotatable bonds. By systematically rotating key single bonds (e.g., the C-C bond between the acetic acid moiety and the benzodioxole ring) and calculating the energy at each step, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations of the molecule. This information is critical for understanding how the molecule will exist in a given environment and which shapes are most likely to be biologically active.
The conformation of a molecule can be significantly influenced by its environment, especially the solvent. Molecular Dynamics (MD) simulations are a powerful technique to study these effects. In an MD simulation, the motion of a molecule, along with a large number of solvent molecules (typically water), is simulated over time by solving Newton's equations of motion.
These simulations can reveal how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the conformational preferences of the molecule. For example, MD simulations have been used to study the interactions between ionic liquids and amino acids in aqueous solutions, providing insights into how the solvent structure influences the behavior of the amino acids. scispace.com Similar studies on Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid would clarify how its structure and dynamics are modulated by an aqueous environment, which is essential for predicting its behavior in a biological context.
Illustrative Data Table: Dihedral Angle Preferences in Different Solvents
| Dihedral Angle (Illustrative) | Conformation | Energy in Vacuum (kcal/mol) | Energy in Water (kcal/mol) |
|---|---|---|---|
| Cα-Cβ-Cγ-Cδ | Gauche | 0.0 | 0.5 |
| Cα-Cβ-Cγ-Cδ | Anti | 0.8 | 0.0 |
Note: This data is hypothetical, illustrating how solvation can shift conformational equilibria.
Therefore, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the requested sections and subsections with verifiable research findings. Providing such an article without supporting data would result in speculation and would not meet the standards of a professional and authoritative scientific text.
For a scientifically rigorous article on this compound, original research in the areas of computational chemistry, including SAR, pharmacophore modeling, and docking studies, would need to be conducted and published.
No Publicly Available Research on the Biological and Pharmacological Mechanisms of Amino-benzo nih.govmdpi.comdioxol-4-YL-acetic Acid
Despite a comprehensive search of available scientific literature, no specific studies detailing the biological and pharmacological investigations of the chemical compound Amino-benzo nih.govmdpi.comdioxol-4-YL-acetic acid were found. While the compound is listed in chemical databases, confirming its existence, there is a notable absence of published research pertaining to its molecular interactions, enzyme inhibition kinetics, receptor binding affinity, or its effects on cellular signaling pathways and processes.
The requested article, which was to be structured around a detailed outline of its mechanism-oriented research, cannot be generated due to the lack of foundational data in the public domain. The specific areas of investigation for which no information could be retrieved include:
In Vitro Studies on Molecular Interactions: No data was found on the binding and inhibition kinetics of Amino-benzo nih.govmdpi.comdioxol-4-YL-acetic acid with specific enzyme targets such as Cyclooxygenases (COX), Acetylcholinesterase (AChE), or Carbonic Anhydrases. Furthermore, there are no available receptor binding assays or protein-ligand interaction studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this particular compound.
Cellular Mechanistic Studies: The search yielded no studies analyzing the modulation of intracellular signaling pathways or the effects on cellular homeostasis at a molecular level by Amino-benzo nih.govmdpi.comdioxol-4-YL-acetic acid.
While research exists on other derivatives of the benzo nih.govmdpi.comdioxole scaffold, these studies focus on different molecular structures and their associated biological activities, which are not applicable to Amino-benzo nih.govmdpi.comdioxol-4-YL-acetic acid as per the strict constraints of the request. Therefore, a scientifically accurate and informative article focusing solely on the specified compound and outline cannot be produced at this time.
Biological and Pharmacological Investigations of Amino Benzo 1 2 Dioxol 4 Yl Acetic Acid Mechanism Oriented Research
Cellular Mechanistic Studies (excluding cell viability/toxicity as a safety measure)
Subcellular Localization and Transport Mechanisms
Currently, there is a significant gap in the scientific literature regarding the specific subcellular localization and transport mechanisms of Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid. While general principles of amino acid transport across cellular membranes are well-established, dedicated studies to elucidate the pathways for this particular compound are not publicly available.
Amino acids are typically transported into cells by a variety of transporter proteins with overlapping specificities. These can be broadly categorized into systems such as System L, which is responsible for the transport of large neutral amino acids, and System A, which transports small neutral amino acids in a sodium-dependent manner. umich.edu The structural features of Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid, possessing both an amino acid moiety and a benzodioxole ring, suggest potential interactions with one or more of these transport systems. However, without empirical data from competitive inhibition assays or studies using radiolabeled compounds, the specific transporters involved remain speculative.
Furthermore, information regarding the accumulation of Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid within specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, is not documented in available research. Such studies would be crucial for understanding its potential intracellular targets and mechanisms of action.
Target Identification and Validation Approaches for Amino-benzoechemi.comnih.govdioxol-4-yl-acetic Acid
The identification and validation of specific biological targets for Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid are not described in the current body of scientific research. Methodologies for target identification often involve techniques such as affinity chromatography, where the compound is immobilized to a matrix to capture interacting proteins, or computational approaches like molecular docking to predict binding to known protein structures.
For compounds with similar structural motifs, such as other benzothiazole (B30560) derivatives, research has been conducted to identify potential therapeutic targets. For instance, in the context of infectious diseases, whole-cell screening against hypomorphic strains of pathogens has been employed to identify compounds with specific inhibitory activity, followed by further investigation to confirm the molecular target. nih.gov However, no such studies have been reported for Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid.
In Vivo Mechanistic Pharmacodynamics (limited to animal models, focusing on molecular mechanism, not efficacy or safety)
There is a lack of published in vivo studies in animal models that investigate the mechanistic pharmacodynamics of Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid. Such research is essential to understand how the compound affects biological systems at a molecular level.
Biochemical Pathway Modulation in Animal Models
No data is currently available from animal models detailing the modulation of specific biochemical pathways by Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid. Investigations into changes in enzymatic activity, protein expression, or metabolite levels following administration of the compound have not been reported.
Neurochemical Alterations (if applicable to specific research on the compound)
The potential for Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid to induce neurochemical alterations in animal models has not been explored in the available scientific literature. Research on structurally related compounds has sometimes indicated central nervous system activity, but these findings cannot be extrapolated to the specific compound . nih.gov
Metabolic Fate and Biotransformation Pathways in Animal Models (mechanistic, not pharmacokinetic profiling for dosage)
Detailed mechanistic studies on the metabolic fate and biotransformation pathways of Amino-benzo echemi.comnih.govdioxol-4-yl-acetic acid in animal models are not present in the public domain. Understanding how this compound is metabolized, including the identification of key enzymes and resulting metabolites, is a critical aspect of its pharmacological profile that remains to be investigated. General in vivo studies with other compounds, such as 1-aminobenzotriazole, highlight the importance of understanding metabolic pathways to interpret pharmacological effects correctly. nih.govresearchgate.net
Advanced Applications of Amino Benzo 1 2 Dioxol 4 Yl Acetic Acid in Scientific Research
Amino-benzoechemi.comnih.govdioxol-4-YL-acetic Acid as a Precursor for Advanced Organic Synthesis
The bifunctional nature of Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, renders it a versatile building block in organic synthesis. These groups allow for a variety of chemical transformations, making it a valuable starting material for constructing more complex molecular architectures.
The benzo echemi.comnih.govdioxole moiety is a common structural feature in a wide array of natural products, many of which exhibit significant biological activity. This includes alkaloids, lignans, and other secondary metabolites. Consequently, synthetic precursors containing this scaffold are highly sought after for the total synthesis and derivatization of these natural compounds.
While specific instances of Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid being used in the total synthesis of a complex natural product are not widely documented in prominent literature, its structure makes it a theoretically ideal starting point for creating analogues of natural products. For example, the core structure is related to certain types of benzylisoquinoline alkaloids. nih.gov Its amino and acetic acid functionalities provide handles for building the additional rings and stereocenters necessary to construct these complex molecular frameworks. The development of synthetic routes utilizing this precursor could lead to novel analogues with potentially enhanced or modified biological activities.
The development of new heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The intramolecular and intermolecular reactivity of the amino and carboxylic acid groups in Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid can be exploited to construct a variety of heterocyclic systems.
For instance, intramolecular condensation could lead to the formation of a lactam, specifically a dihydro-1H-benzo[d] echemi.comnih.govdioxolo[4,5-e]azepin-3(2H)-one ring system. Furthermore, it can serve as a synthon in reactions with other bifunctional molecules to create more elaborate heterocyclic structures. For example, condensation with ortho-diamines, ortho-aminophenols, or ortho-aminothiophenols could yield fused benzodiazepines, benzoxazepines, or benzothiazepines, respectively. These heterocyclic systems are privileged scaffolds in drug discovery.
The general strategy for forming related heterocyclic systems, such as 1H-benzo[d] echemi.comnih.govoxazine-2,4-diones, often starts from 2-aminobenzoic acids. nih.govnih.gov By analogy, Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid could be a precursor to a variety of fused heterocyclic compounds, although specific examples are not prevalent in the reviewed literature.
Interactive Data Table: Potential Heterocyclic Systems from Amino-benzo echemi.comnih.govdioxol-4-YL-acetic Acid
| Reactant | Potential Heterocyclic Product | Class of Heterocycle |
| (Self-condensation) | Dihydro-1H-benzo[d] echemi.comnih.govdioxolo[4,5-e]azepin-3(2H)-one | Lactam |
| o-Phenylenediamine | Benzo[b] echemi.comnih.govdioxolo[4,5-g] echemi.comnih.govdiazepine derivative | Benzodiazepine |
| o-Aminophenol | Benzo[b] echemi.comnih.govdioxolo[4,5-g] echemi.comnih.govoxazepine derivative | Benzoxazepine |
| o-Aminothiophenol | Benzo[b] echemi.comnih.govdioxolo[4,5-g] echemi.comnih.govthiazepine derivative | Benzothiazepine |
Role in Materials Science and Polymer Chemistry (if relevant)
The application of specialized organic molecules in materials science and polymer chemistry is a growing field of research. Compounds with unique electronic and structural properties can be incorporated into larger systems to create functional materials.
There is limited information available in the scientific literature regarding the specific integration of Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid into functional polymers. However, its structure suggests potential. The amino and carboxylic acid groups could be used to incorporate this molecule into polyamides or polyesters. Such polymers would feature the rigid and electronically distinct benzo echemi.comnih.govdioxole unit as a repeating motif, which could influence the thermal, mechanical, and optical properties of the resulting material.
The development of chemical sensors often relies on molecules that can selectively interact with an analyte of interest, producing a measurable signal. The benzo echemi.comnih.govdioxole ring system can participate in electronic interactions, and the amino and carboxylic acid groups can act as binding sites. While there are no specific reports on the use of Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid in sensor development, its structure is conducive to such applications. For instance, it could be functionalized and immobilized on a surface to create a sensor for metal ions or other small molecules.
Application as a Chemical Probe in Biological Systems
Chemical probes are essential tools for studying biological systems, allowing for the investigation of proteins, enzymes, and cellular pathways. The benzo echemi.comnih.govdioxole moiety is present in many biologically active compounds, and derivatives are often explored for their therapeutic potential. For example, thiourea (B124793) derivatives containing the benzo[d] echemi.comnih.govdioxol-5-yl group have been synthesized and evaluated for their anticancer activity.
While related compounds have shown promise, there is a lack of specific studies in the available literature that utilize Amino-benzo echemi.comnih.govdioxol-4-YL-acetic acid as a chemical probe. Its potential as a scaffold for developing such probes remains an area for future exploration. Its functional groups would allow for conjugation to fluorescent tags, affinity labels, or other reporter groups, enabling its use in a variety of biological assays.
Insufficient Data to Generate Article on Amino-benzo nih.govnih.govdioxol-4-YL-acetic Acid
Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information regarding the advanced applications of the chemical compound Amino-benzo nih.govnih.govdioxol-4-YL-acetic acid. The outlined topics, including its use in developing fluorescent or isotopic labels, its application in affinity chromatography, and its contribution to analytical chemistry, could not be substantiated with detailed research findings or data tables directly pertaining to this specific molecule.
Searches for the development of fluorescent or isotopic labels derived from Amino-benzo nih.govnih.govdioxol-4-YL-acetic acid did not yield any specific examples or synthetic pathways. While the broader class of benzodioxole derivatives has been explored in the context of fluorescence, no literature specifically identifies or characterizes fluorescent probes synthesized from this particular amino acid. nih.govnih.gov Similarly, investigations into the use of isotopically labeled Amino-benzo nih.govnih.govdioxol-4-YL-acetic acid for research purposes did not provide any concrete data. General methods for isotopic labeling of amino acids exist, but their specific application to this compound is not documented in the available resources. nih.gov
The exploration of Amino-benzo nih.govnih.govdioxol-4-YL-acetic acid in the field of affinity chromatography was also fruitless. There is no evidence of this compound being utilized as a ligand immobilized on a chromatographic support for the purpose of isolating and purifying specific target molecules. While the principles of affinity chromatography are well-established and various amino acids and their derivatives are used in this technique, no studies have been found that detail the use of Amino-benzo nih.govnih.govdioxol-4-YL-acetic acid in this context.
Finally, a review of methodological advancements in analytical chemistry did not reveal any significant contributions directly involving Amino-benzo nih.govnih.govdioxol-4-YL-acetic acid. General analytical methods for amino acids and related compounds are abundant, but none highlight this specific molecule as a key component in the development of new analytical techniques or the significant improvement of existing ones. nih.govnih.gov
Future Directions and Emerging Research Avenues for Amino Benzo 1 2 Dioxol 4 Yl Acetic Acid
Exploration of Undiscovered Synthetic Pathways
The development of novel and efficient synthetic routes is fundamental to enabling the study of any new chemical entity. For Amino-benzo mdpi.comnih.govdioxol-4-YL-acetic acid, future research will likely focus on creating stereochemically pure and scalable synthesis methods.
Prospective Synthetic Strategies:
Asymmetric Synthesis: Developing methods to control the stereochemistry of the acetic acid side chain will be crucial, as different enantiomers may exhibit varied biological activities. This could involve chiral auxiliaries or asymmetric catalysis.
Multi-component Reactions: Investigating one-pot reactions that combine multiple starting materials to form the target compound in a single step could offer a more efficient and environmentally friendly approach compared to traditional multi-step syntheses.
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions.
A study on related benzo[d] mdpi.comnih.govdioxole derivatives highlighted a three-step synthesis involving substitution, cycloaddition, and a final Suzuki-Miyaura coupling reaction to generate a library of novel compounds with good yields. worldresearchersassociations.comresearchgate.net Such multi-step strategies, while effective, could be optimized for Amino-benzo mdpi.comnih.govdioxol-4-YL-acetic acid through the exploration of more convergent synthetic designs. google.comrsc.org
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of Amino-benzo mdpi.comnih.govdioxol-4-YL-acetic acid is a prerequisite for any further research. While standard techniques like NMR and mass spectrometry are essential, advanced methods can provide deeper insights. researchgate.netnih.gov
Potential Characterization Methods:
X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the compound's solid-state conformation, including bond lengths, angles, and intermolecular interactions. ias.ac.in
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for confirming the absolute stereochemistry of enantiomerically pure samples.
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be vital for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.com
Terahertz Time-Domain Spectroscopy (THz-TDS): This technique can probe low-frequency vibrational modes, providing unique information about the collective motions within the molecule and its crystal lattice. researchgate.net
These advanced techniques, combined with standard spectroscopic methods, will create a comprehensive structural and electronic profile of the molecule. nih.gov
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Given the prevalence of the benzo mdpi.comnih.govdioxole scaffold in psychoactive compounds and other biologically active molecules, a key research direction will be to understand how Amino-benzo mdpi.comnih.govdioxol-4-YL-acetic acid interacts with biological systems. solubilityofthings.comchemicalbook.comnih.govchemicalbook.com The mechanisms of action for many novel psychoactive substances (NPS) are still not fully understood, often involving complex interactions with multiple receptor and neurotransmitter systems. nih.govnps-info.orggrecc.orgresearchgate.net
Future Areas of Investigation:
Receptor Binding Assays: Screening the compound against a panel of common central nervous system (CNS) receptors (e.g., serotonin, dopamine, and adrenergic receptors) to identify potential molecular targets.
Enzyme Inhibition Studies: The benzo mdpi.comnih.govdioxole moiety is known to interact with metabolic enzymes like cytochrome P450. chemicalbook.com Investigating the inhibitory potential of the title compound against these enzymes will be crucial.
Neurochemical Profiling: Measuring changes in neurotransmitter levels in specific brain regions following administration of the compound to understand its neuropharmacological profile.
The molecular mechanisms of new psychoactive substances can be more complex than initially anticipated, with a single compound potentially affecting a wide range of receptors and neurotransmitter systems. nih.govnps-info.org
Development of Novel Computational Models and Predictive Tools
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. acs.orgnih.gov For a novel compound like Amino-benzo mdpi.comnih.govdioxol-4-YL-acetic acid, these tools can predict properties and guide experimental work, saving time and resources. nih.govhealio.com
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained, QSAR models can be developed to predict the activity of related derivatives, guiding the synthesis of more potent or selective compounds. mdpi.com
Molecular Docking: Simulating the binding of the compound to the active sites of potential protein targets can help to prioritize experimental testing and provide insights into the binding mode.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with biological membranes or protein targets over time.
ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound, helping to identify potential liabilities early in the research process. computabio.comnurixtx.com
Integration into Interdisciplinary Research Fields
The unique structure of Amino-benzo mdpi.comnih.govdioxol-4-YL-acetic acid opens up possibilities for its use in fields beyond traditional medicinal chemistry.
Potential Interdisciplinary Applications:
Chemical Biology: The compound could be modified with fluorescent tags or other probes to create tools for studying biological processes. Its potential to interact with specific biological targets could be harnessed to develop chemical probes for target identification and validation.
Materials Science: The benzo mdpi.comnih.govdioxole core is a rigid, aromatic structure that could be incorporated into polymers or other materials to impart specific electronic or optical properties. Research into derivatives has shown applications in creating organic arsenicals for cancer treatment and as components in nonlinear optical materials. nih.govnih.gov
Agrochemicals: Some benzo mdpi.comnih.govdioxole derivatives have been investigated as insecticides or plant growth promoters. chemicalbook.comfrontiersin.org The specific combination of functional groups in the title compound could be explored for novel agrochemical applications.
Challenges and Opportunities in the Academic Study of Amino-benzomdpi.comnih.govdioxol-4-YL-acetic Acid
The study of any new, uncharacterized chemical compound presents a unique set of challenges and opportunities. bepls.comnih.govresearchgate.net
| Challenges | Opportunities |
| Lack of established synthetic routes may hinder initial studies. | Development of novel, efficient, and patentable synthetic methods. |
| The biological targets and mechanisms of action are completely unknown. | Potential to discover a first-in-class molecule with a novel mechanism of action. |
| Potential for classification as a new psychoactive substance (NPS), leading to regulatory hurdles. mdpi.com | Contribution to the fundamental understanding of structure-activity relationships in the benzo mdpi.comnih.govdioxole class. |
| Difficulty in securing funding for a completely novel and unproven compound. | High-impact publications resulting from the discovery of unique properties or activities. |
| Students and new researchers may find the complexity of an uncharacterized molecule daunting. ijese.com | Excellent training ground for students in a wide range of chemical and biological research techniques. |
The rapid emergence of new psychoactive substances poses significant challenges to public health and forensic analysis, underscoring the need for proactive academic research to characterize such compounds. bepls.comnih.gov The academic pursuit of molecules like Amino-benzo mdpi.comnih.govdioxol-4-YL-acetic acid, while challenging, is essential for advancing scientific knowledge and potentially uncovering new therapeutic agents or research tools.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Amino-benzo[1,3]dioxol-4-YL-acetic acid under laboratory conditions?
- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing 0.001 mol of a benzaldehyde analog with 0.001 mol of a triazole precursor in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Adjustments to substituents on the benzaldehyde can modulate yield and purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed values with literature data (e.g., >300°C for structurally similar benzoic acid derivatives ).
- HPLC : Employ C18 reverse-phase columns with UV detection at 254 nm for purity assessment (>98% target) .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR, referencing chemical shifts of analogous compounds (e.g., 3,4-dihydroxybenzeneacrylic acid derivatives ).
Q. What are the key challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) is recommended. Use SHELX-2018 for refinement, particularly for resolving overlapping signals in the aromatic region (common in benzodioxol derivatives). SHELXL’s robust handling of high-resolution data is critical for accurate anisotropic displacement parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : For complex splitting patterns:
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with 3,5-disubstituted benzoic acid derivatives, where para-substituents often cause distinct deshielding effects .
- Use computational tools (e.g., Gaussian) to simulate spectra and validate assignments .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the benzodioxol ring to assess impact on bioactivity .
- In Silico Docking : Utilize the InChI key (e.g., ZVTBODMJBCYUMV-OVCLIPMQSA-N for diazinan-5-ylidene analogs) to model interactions with target proteins .
- Pharmacokinetic Assays : Apply LC-MS/MS to measure metabolic stability in liver microsomes, referencing protocols for 4-aminophenylacetic acid derivatives .
Q. How can researchers address discrepancies in crystallographic refinement for non-centrosymmetric crystals of this compound?
- Methodological Answer :
- Use SHELXD for twin detection and SHELXL for twin refinement. For high Z' structures, apply restraints to isotropic displacement parameters to stabilize convergence .
- Validate hydrogen bonding networks using PLATON’s ADDSYM tool to detect missed symmetry elements .
Methodological Notes
- Data Gaps : Direct data on this compound is limited in the evidence; answers were extrapolated from structurally related compounds (e.g., benzoic acid derivatives ).
- Advanced Techniques : Emphasis on SHELX for crystallography , in silico modeling , and LC-MS/MS for pharmacokinetics ensures methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
